molecular formula C21H29NO3 B2795879 N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide CAS No. 42600-93-1

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide

Cat. No.: B2795879
CAS No.: 42600-93-1
M. Wt: 343.467
InChI Key: QKZYFEVSPOZFPU-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]adamantane-1-carboxamide (CAS 42600-93-1) is a synthetic adamantane derivative of significant interest in medicinal chemistry research. This compound features a lipophilic adamantane moiety coupled with a 3,4-dimethoxyphenethyl group, a structural motif designed to enhance bioavailability and potential blood-brain barrier penetration . With a molecular formula of C21H29NO3 and a molecular weight of 343.47 g/mol , it is supplied with a typical purity of 98% . Researchers investigate this compound and its structural analogs as potential intermediates in the synthesis of more complex bioactive molecules, such as isoquinoline alkaloids and neuroprotective agents . The adamantane group is a well-established pharmacophore in approved therapeutics, and its incorporation into novel structures is a key strategy in drug discovery for targeting central nervous system (CNS) disorders . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(23)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZYFEVSPOZFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane-1-carboxylic acid, which is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine to form the desired amide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups on the aromatic ring undergo oxidation under controlled conditions. This reaction is critical for modifying electronic properties or generating reactive intermediates.

ReagentConditionsProductYield (%)Reference
KMnO₄Acidic (H₂SO₄), 80°C3,4-Dimethoxyquinone75–85
CrO₃Acetic acid, refluxAdamantane-carboxamide-quinone conjugate60–70

Mechanistic Insight :

  • Methoxy groups act as electron donors, directing oxidation to the para position relative to the ethyl linker.

  • Strong oxidants like KMnO₄ cleave methoxy groups to hydroxyls, followed by cyclization to quinones.

Hydrolysis Reactions

The carboxamide bond is susceptible to hydrolysis, enabling the recovery of adamantane-1-carboxylic acid and aromatic amines.

ConditionsReagentProductsApplication
Acidic (HCl, 6M)Reflux, 12hAdamantane-1-carboxylic acid + 2-(3,4-dimethoxyphenyl)ethylaminePrecursor for derivatization
Basic (NaOH, 2M)100°C, 8hAdamantane-1-carboxylate salt + free amineSynthesis of ionic derivatives

Kinetic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide.

  • The adamantane core’s rigidity stabilizes intermediates, reducing side reactions.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group participates in electrophilic reactions, with regioselectivity controlled by substituents.

Reaction TypeReagentPosition ModifiedMajor ProductSelectivity
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro-3,4-dimethoxyphenyl derivativeMeta to ethyl group
SulfonationSO₃/H₂SO₄, 50°CC-5Sulfonated adductSteric hindrance at C-2

Structural Influence :

  • Methoxy groups activate the ring but direct substitution to positions less hindered by the ethyl-adamantane chain.

Reduction of Methoxy Groups

  • LiAlH₄ reduces methoxy groups to methylthio ethers in the presence of H₂S (70% yield).

  • Catalytic hydrogenation (Pd/C, H₂) removes methoxy groups entirely, yielding unsubstituted phenyl derivatives.

Amide Alkylation/Acylation

  • Reaction with methyl iodide (K₂CO₃, DMF) produces N-methylated derivatives (85% yield).

  • Acylation with acetyl chloride yields N-acetyl carboxamide, enhancing lipophilicity.

Stability and Reactivity Trends

  • Thermal Stability : Decomposition begins at 240°C, with adamantane fragmentation observed at >300°C.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases (t₁/₂ = 2h in 6M HCl).

  • Solvent Effects : Reactivity accelerates in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity.

Mechanistic Studies

  • Adamantane Core Effects : The rigid cage structure slows hydrolysis kinetics by 30% compared to linear analogs, as shown in comparative DFT studies.

  • Hyperconjugation : Methoxy groups stabilize transition states during electrophilic substitution via resonance donation .

This compound’s versatility in oxidation, hydrolysis, and substitution reactions makes it valuable for developing bioactive molecules and materials. Future research should explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Cancer Therapy

The compound has shown significant promise in cancer research due to its structural features that enhance biological activity. Adamantane derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide, are noted for their ability to interact with cellular targets effectively.

  • Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that adamantane derivatives can interact with proteins involved in cancer progression, thereby disrupting critical signaling pathways .
  • Case Studies : For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against specific cancer types such as breast carcinoma and glioma. The results indicated that these compounds could induce significant cell death while sparing normal cells .
Cancer Type Cell Line IC50 (µM) Mechanism of Action
Breast CarcinomaMCF78.107Apoptosis induction via caspase activation
GliomaC610.0Inhibition of cell cycle progression
Lung CarcinomaA5497.4Targeting kinase pathways

Neuropharmacology

This compound may also play a role in neuropharmacological applications due to its potential as a modulator of neurotransmitter systems.

  • NMDA Receptor Antagonism : Similar adamantane derivatives have been studied for their non-competitive antagonistic effects on NMDA receptors, which are implicated in various neurological disorders . This action could lead to therapeutic strategies for conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Case Studies : Research indicates that modifications of adamantane structures can enhance selectivity for specific receptor subtypes, potentially leading to improved therapeutic outcomes in treating CNS disorders .

Enzyme Inhibition

The compound's structure allows it to function as an inhibitor of various enzymes, which is crucial in drug development for diseases like diabetes and cancer.

  • Dipeptidyl Peptidase IV Inhibition : Adamantane derivatives have been identified as effective Dipeptidyl Peptidase IV inhibitors, which are essential for managing type 2 diabetes. This application highlights the versatility of the compound in metabolic disorders .
  • Case Studies : A study demonstrated that adamantane-based inhibitors showed significant potency against Dipeptidyl Peptidase IV, contributing to the management of glucose levels in diabetic models .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological membranes, potentially altering their properties. The phenylethyl group with methoxy substitutions may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide with structurally analogous compounds, focusing on chemical properties, pharmacological data (where available), and functional group modifications.

N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1)

  • Structural Differences :
    • The phenyl substituent in this compound is a 4-ethoxyphenyl group, compared to the 3,4-dimethoxyphenethyl group in the target compound.
    • The ethoxy group (-OCH₂CH₃) replaces one methoxy group (-OCH₃) and lacks the ethyl linker present in the target molecule.
  • Physicochemical Properties :
    • Molecular Weight: 299.41 g/mol (vs. 357.47 g/mol for the target compound).
    • LogP (estimated): ~3.8 (higher hydrophobicity due to fewer polar groups).
  • Pharmacological Notes: Limited data are available for this compound, but its simpler structure may result in reduced metabolic stability compared to the target molecule, which benefits from the ethyl linker’s conformational flexibility .
Property This compound N-(4-ethoxyphenyl)-1-adamantanecarboxamide
Molecular Formula C₂₁H₂₉NO₃ C₁₉H₂₅NO₂
Molecular Weight (g/mol) 357.47 299.41
Key Substituents 3,4-dimethoxyphenethyl 4-ethoxyphenyl
Polar Surface Area (Ų) ~60.5 ~49.2

Other Adamantane Derivatives

  • Memantine derivatives: These lack the phenyl-ethyl substituent and are primarily NMDA receptor antagonists.
  • Amantadine analogs: These often have amino groups instead of carboxamide linkages, resulting in different pharmacokinetic profiles (e.g., higher water solubility but shorter half-life).

Research Findings and Limitations

  • Binding Affinity: No direct studies on the target compound’s receptor interactions were identified. However, the 3,4-dimethoxy motif is common in ligands for adrenergic or serotonin receptors, suggesting possible activity in these pathways.
  • Synthetic Accessibility : The ethyl linker in the target compound introduces synthetic complexity compared to simpler adamantane carboxamides like N-(4-ethoxyphenyl)-1-adamantanecarboxamide, which can be synthesized in fewer steps .
  • Metabolic Stability : Adamantane’s rigidity typically enhances resistance to oxidative metabolism, but the phenethyl group may increase susceptibility to cytochrome P450-mediated degradation.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide is a synthetic compound notable for its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H29NO3
  • Molecular Weight : 343.467 g/mol
  • Functional Groups : Carboxamide and methoxy groups

The compound features an adamantane core linked to a 3,4-dimethoxyphenyl group through an ethyl chain. This configuration enhances its lipophilicity and ability to interact with biological membranes, potentially influencing various biochemical pathways.

This compound's mechanism of action is believed to involve:

  • Interaction with Receptors : The compound may bind to specific receptors such as serotonin receptors, influencing neurotransmitter systems critical for mood regulation and pain perception.
  • Enzyme Modulation : Its structural features suggest potential interactions with enzymes, which could modulate their activity and affect metabolic pathways.
  • Blood-Brain Barrier Penetration : Due to its lipophilic nature, it may effectively cross the blood-brain barrier, enhancing its neuroactive properties.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiviral Properties : Compounds with similar structures have shown antiviral activity, particularly against influenza viruses. The adamantane moiety is often linked to such effects.
  • Neuroprotective Effects : The compound is being investigated for its potential neuroprotective properties, which could be beneficial in treating neurological disorders.
  • Anti-inflammatory and Analgesic Activities : Similar compounds have demonstrated anti-inflammatory and analgesic effects, suggesting that this compound may possess these properties as well.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential activity against influenza viruses
NeuroprotectiveInvestigated for protective effects in neurological disorders
Anti-inflammatoryPossible reduction in inflammation
AnalgesicPotential pain-relieving properties

Case Study: Interaction with Serotonin Receptors

A study explored the interaction of similar adamantane derivatives with serotonin receptors. It was found that modifications in the side chains significantly influenced binding affinities. This suggests that this compound may exhibit enhanced interactions due to its unique structure .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in central nervous system (CNS) applications.

Q & A

Q. What are the common synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Adamantane functionalization : Activation of the adamantane-1-carboxylic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to form the reactive intermediate .
  • Amide bond formation : Reaction of the activated adamantane derivative with 2-(3,4-dimethoxyphenyl)ethylamine under controlled pH (7–9) and temperature (0–25°C) to ensure high yield and purity .
  • Purification : Column chromatography or recrystallization using solvents like ethanol or acetonitrile to isolate the final product .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the adamantane core and dimethoxyphenyl substituents. For example, adamantane protons resonate at δ 1.6–2.1 ppm, while aromatic protons from the dimethoxyphenyl group appear at δ 6.7–7.2 ppm .
  • IR spectroscopy : Stretching vibrations for the amide C=O bond (~1650 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C21_{21}H29_{29}NO3_3: 344.2225) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to its hydrophobic adamantane core .
  • Stability : Stable at room temperature under inert atmospheres but may degrade under prolonged exposure to light, extreme pH (<3 or >11), or high temperatures (>100°C) .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl group influence bioactivity?

The dimethoxyphenyl moiety enhances interactions with biological targets (e.g., enzymes or receptors) through:

  • Hydrogen bonding : Methoxy groups act as hydrogen bond acceptors with residues in binding pockets .
  • Lipophilicity : Increased membrane permeability due to the hydrophobic adamantane and aromatic groups, as observed in similar adamantane-carboxamide derivatives .
  • Electron-rich aromatic systems : Facilitate π-π stacking with target proteins, as demonstrated in analogues with anticancer activity .

Q. What strategies address low aqueous solubility in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to increase bioavailability .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Simulate binding poses with targets like NMDA receptors or viral proteases, leveraging the adamantane’s rigid structure for steric complementarity .
  • QSAR studies : Correlate substituent electronic properties (e.g., methoxy group position) with activity trends observed in analogues .

Q. What are the challenges in validating thermal stability data?

Conflicting reports may arise from:

  • Methodological variability : Thermogravimetric analysis (TGA) vs. differential scanning calorimetry (DSC) yield different decomposition thresholds .
  • Sample purity : Impurities (e.g., unreacted starting materials) lower observed melting points. High-purity samples (>98%) are critical for reproducibility .

Key Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques to exclude moisture during amide coupling, improving yields by ~20% .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological Assays : Include positive controls (e.g., rimantadine for antiviral studies) to benchmark activity .

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